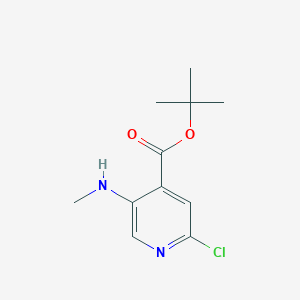
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, also known as BCMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The specific mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are due to the compound's ability to inhibit enzymes involved in these processes. Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good metabolic stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate in lab experiments is its high potency and selectivity against specific enzymes. This allows for the development of more effective and specific drugs targeting these enzymes. However, one limitation of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is its potential toxicity, which must be carefully considered when developing drugs based on this compound.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. One area of interest is the development of novel drugs targeting enzymes involved in diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of agrochemicals based on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, which could lead to more effective and sustainable crop protection. Additionally, further research on the toxicity and safety of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is needed to fully understand its potential applications.
Métodos De Síntesis
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chloro-3-pyridinecarboxylic acid with tert-butyl chloroformate and methylamine. The resulting product is then purified through column chromatography to obtain pure Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. This synthesis method has been optimized to yield high purity and yield of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)7-5-9(12)14-6-8(7)13-4/h5-6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXEDQRRJYBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

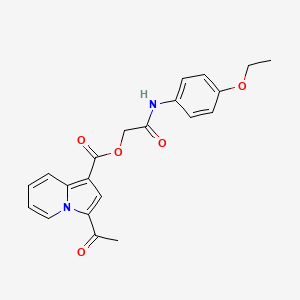
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
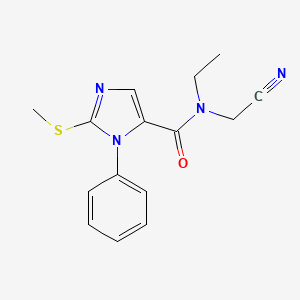
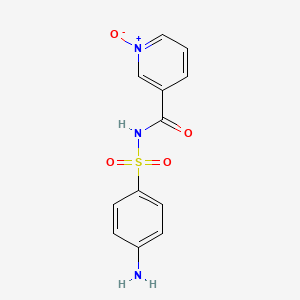
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)
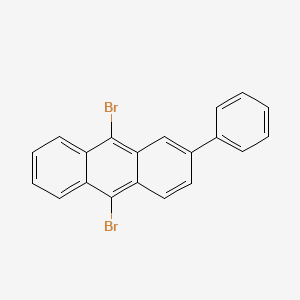
![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

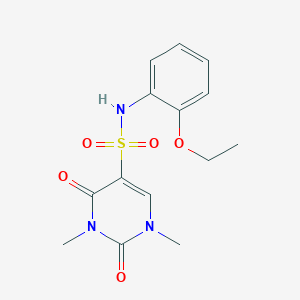
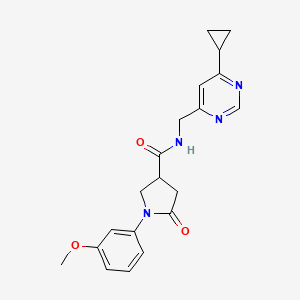
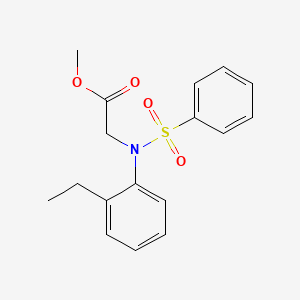
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)